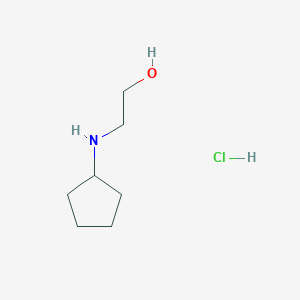
2,6-Difluorophenacylamine hydrochloride
Overview
Description
2,6-Difluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.6 . It is also known by the synonym 2-amino-1-(2,6-difluorophenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 2,6-Difluorophenacylamine hydrochloride consists of a phenacylamine backbone with two fluorine atoms attached to the phenyl ring at positions 2 and 6 . The molecule also contains a hydrochloride group .Scientific Research Applications
1. Chemical Analysis and Detection
A review of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), a chemically related compound, illustrates its use in determining a variety of carbonyl-containing compounds, including thromboxane B2, prostaglandins, and amygdalin. PFBHA has been applied in diverse environments such as water, blood, urine, air, and clothing, showcasing its versatility in chemical detection and analysis (Cancilla & Que Hee, 1992).
2. Development of Novel Fluorescence Probes
Research on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) highlights the design and synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are significant for biological and chemical applications, underscoring the broader potential of fluorine-containing compounds in scientific research (Setsukinai et al., 2003).
3. Environmental Behavior of Fluorinated Compounds
A study on a 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), similar in structure to 2,6-Difluorophenacylamine hydrochloride, reveals its usage as a PFOS alternative in the electroplating industry. This research provides insight into the environmental behavior and potential adverse effects of such fluorinated compounds, indicating their significance in environmental sciences (Ruan et al., 2015).
4. Adsorption Studies
Activated carbon fibers (ACFs) have been used in adsorption studies for various phenols, including fluorinated compounds. The findings from these studies, including adsorption isotherms and kinetic analyses, are critical for understanding the environmental interactions and remediation techniques involving fluorinated compounds (Liu et al., 2010).
5. Intramolecular Halogen Stabilization
Research on 2,6-Bis(2,6-difluorophenyl)phenyldimethylsilanium ion, a compound structurally related to 2,6-Difluorophenacylamine hydrochloride, explores intramolecular halogen stabilization and its implications in chemistry. Such studies contribute to our understanding of molecular dynamics and the behavior of fluorinated compounds (Romanato et al., 2010).
properties
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHGMKVJQPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenacylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)

![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)


![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)



![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)